2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate
Description
2,4-Dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate is an α,β-unsaturated ester featuring a 2,4-dichlorophenyl group and a dimethylamino substituent.
Properties
IUPAC Name |
(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-14(2)6-5-11(15)16-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYRWMDDQZQZGH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate typically involves the reaction of 2,4-dichlorophenyl acetic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted phenyl derivatives.
Scientific Research Applications
2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Substituent Positional Isomerism
- 3,4-Dichlorophenyl Analog: The isomer 1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 138716-24-2) differs in chlorine substitution (3,4 vs. 2,4 positions). This positional change reduces steric hindrance but increases electron-withdrawing effects, leading to a predicted density of 1.250 g/cm³ and boiling point of 346.3°C .
- Pyridinyl-Sulfanyl Derivative: Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate (CAS 338422-75-6) replaces the dichlorophenyl group with a heteroaromatic ring.
HOMO-LUMO and Reactivity
- Chalcone Derivatives : Mary et al. demonstrated that (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has a HOMO-LUMO gap of 3.8 eV (B3LYP/6-31G), indicating moderate reactivity. In contrast, Xue et al. showed that extended conjugation reduces this gap, enhancing charge transfer properties .
- Target Compound : Theoretical studies on similar dichlorophenyl derivatives predict HOMO-LUMO gaps between 3.5–4.2 eV, suggesting comparable reactivity to chalcones but lower than polyaromatic systems .
Physicochemical Properties
Research Implications and Limitations
- Computational Consistency : Studies using B3LYP and PBE1PBE functionals yield slightly divergent electronic properties, emphasizing the need for experimental validation .
Biological Activity
2,4-Dichlorophenyl (2E)-3-(dimethylamino)prop-2-enoate, also known as a derivative of dimethylaminopropenoate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a dichlorophenyl moiety and a dimethylamino group, contributing to its interactions within biological systems.
- Chemical Formula : CHClNO
- Molecular Weight : 282.72 g/mol
- CAS Number : 400084-89-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group is known to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
- Cytotoxicity : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Cytotoxicity
Research has indicated that compounds structurally related to this compound exhibit moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve inhibition of tubulin polymerization, leading to disrupted mitotic processes and subsequent cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | ~25 | Tubulin polymerization inhibition |
| HeLa | ~30 | Apoptosis induction |
Metabolism
In vivo studies using rat models have demonstrated significant biotransformation of related compounds, resulting in various metabolites that may retain biological activity. These metabolites were identified through advanced chromatographic techniques and mass spectrometry. Notably, the presence of unique decyanated compounds suggests that metabolic pathways could influence the overall pharmacological profile of these substances .
Case Studies
- Study on Anticancer Activity :
- Metabolic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
